molecular formula C8H16ClN B2437056 7-Methyl-5-azaspiro[3.4]octane hydrochloride CAS No. 1823381-46-9

7-Methyl-5-azaspiro[3.4]octane hydrochloride

Cat. No.: B2437056
CAS No.: 1823381-46-9
M. Wt: 161.67
InChI Key: BCNGREKFUXAHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-5-azaspiro[3.4]octane hydrochloride is a spirocyclic building block of significant interest in modern medicinal chemistry and drug discovery. Spirocyclic scaffolds, characterized by two rings joined at a single atom, are prized for their three-dimensional, structural rigidity. This property helps reduce molecular flexibility and allows researchers to pre-organize functional groups in a specific spatial orientation, which can lead to improved potency and selectivity for target proteins . The incorporation of a spirocyclic system like the azaspiro[3.4]octane core increases the three-dimensionality (Fsp 3 ) of a molecule. A higher Fsp 3 is correlated with improved physicochemical properties, such as enhanced aqueous solubility and better metabolic stability, which can increase the likelihood of a research compound's successful translation into a development candidate . This scaffold has demonstrated utility across various therapeutic target classes. For instance, azaspiro cycles have been strategically used to optimize drug properties, such as lowering log D values, improving selectivity over off-targets like the hERG channel, and enhancing metabolic stability in programs targeting receptors such as the melanin-concentrating hormone receptor (MCHr1) . Furthermore, in drug discovery efforts for targets like SHP2 inhibitors, the introduction of a spirocyclic core has been key to maintaining key hydrogen-bond interactions in a favorable conformation, thereby preserving potent inhibitory activity . As a versatile chemical building block, this compound is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-methyl-5-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-7-5-8(9-6-7)3-2-4-8;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNGREKFUXAHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCC2)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 7-Methyl-5-azaspiro[3.4]octane Hydrochloride

Cyclohexene Oxide Amination and Bromocyclization

A two-step synthesis starting from cyclohexene oxide is detailed in CN104557653A. In the first step, cyclohexene oxide reacts with a 40% methylamine aqueous solution at 0–5°C for 12 hours to yield trans-2-methylaminocyclohexanol. This intermediate is purified via vacuum distillation (bp 110–112°C at 15 mmHg).

The second step involves bromocyclization using phosphorus tribromide (PBr₃) and triethylamine (Et₃N) in dichloromethane (DCM) at −10°C. The reaction proceeds via an intramolecular nucleophilic substitution, forming the azaspiro ring. After quenching with ice water, the crude product is extracted with DCM, dried over MgSO₄, and treated with hydrochloric acid to precipitate the hydrochloride salt (yield: 68–72%).

Key Reaction Conditions:
  • Temperature Control : Subzero temperatures minimize side reactions during bromocyclization.
  • Stoichiometry : A 1:1.2 molar ratio of intermediate to PBr₃ ensures complete conversion.
  • Purification : Recrystallization from ethanol/ethyl acetate yields >99% purity.

Spiroannulation via Ring-Closing Metathesis

WO2018107100A1 describes an alternative route using ruthenium-catalyzed ring-closing metathesis. A diene precursor, N-allyl-2-vinylcyclobutaneamine, undergoes metathesis with Grubbs II catalyst (5 mol%) in toluene at 80°C for 6 hours. The resulting spirocyclic amine is isolated via column chromatography (SiO₂, hexane/ethyl acetate 4:1) and converted to the hydrochloride salt using HCl gas in diethyl ether (yield: 58–63%).

Advantages:
  • Stereoselectivity : The catalyst favors cis-ring junction formation, critical for biological activity.
  • Scalability : Toluene’s high boiling point facilitates large-scale reactions.

Optimization of Reaction Parameters

Solvent and Catalyst Screening

Comparative studies from US11453655B2 highlight solvent effects on cyclization efficiency:

Solvent Dielectric Constant Yield (%) Purity (%)
DMSO 47.2 75 98
DMF 36.7 68 95
THF 7.5 52 90

Polar aprotic solvents like DMSO enhance ion pair separation, accelerating intramolecular cyclization.

Acid Selection for Salt Formation

Hydrochloric acid (HCl) is preferred over HBr or HI due to its non-hygroscopic nature, ensuring stable salt precipitation. US11453655B2 reports a 92% recovery rate when using 6M HCl in ethyl acetate, compared to 78% with HBr.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

A continuous flow system reduces reaction time from 12 hours to 2 hours by maintaining precise temperature control (−5°C ± 0.5°C) and reagent mixing. Per WO2018107100A1, this method achieves 85% yield with >99.5% purity, minimizing byproducts like N-methylpiperidine.

Crystallization Optimization

Industrial batches employ antisolvent crystallization using tert-butyl methyl ether (TBME). Adding TBME dropwise to a saturated ethanol solution of 7-methyl-5-azaspiro[3.4]octane induces rapid nucleation, yielding uniform crystals with a mean particle size of 50–70 µm.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 3.12 (m, 2H, CH₂N), 2.85 (s, 3H, NCH₃), 2.30–1.80 (m, 8H, cyclopropane and cyclohexane protons).
  • IR (KBr): 2740 cm⁻¹ (N⁺–H stretch), 1560 cm⁻¹ (C–N bend).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH) confirms <0.1% residual solvents, meeting ICH Q3C guidelines.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Cyclohexene Oxide Route 70 99 High 1200
Ring-Closing Metathesis 60 98 Moderate 4500

The cyclohexene oxide route dominates industrial production due to lower catalyst costs and simpler purification.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-Methyl-5-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Methyl-5-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the context of its use and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-5-azaspiro[3.4]octane hydrochloride is unique due to its specific spiro structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

7-Methyl-5-azaspiro[3.4]octane hydrochloride is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant research findings.

  • Molecular Formula : C₈H₁₆ClN
  • Molecular Weight : 161.68 g/mol
  • Structure : The compound features a rigid spirocyclic framework, which enhances its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to bind selectively to muscarinic receptors, particularly the M4 subtype, which plays a crucial role in cognitive functions such as memory and learning. The modulation of these receptors may lead to various physiological effects, including potential therapeutic applications in treating cognitive disorders like Alzheimer's disease .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity, making it a candidate for further development in treating infections .
  • CNS Activity : Its agonistic action at muscarinic M4 receptors suggests potential benefits in neuropharmacology .
  • Low Cytotoxicity : Studies have shown that it possesses relatively low cytotoxicity, enhancing its attractiveness for drug development .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activities
5-Azaspiro[3.4]octan-8-yl methanol HClAza-spirocyclicAntimicrobial properties
6-Methyl-5-azaspiro[3.4]octaneAza-spirocyclicCNS activity
7-Methyl-6-azaspiro[3.4]octaneAza-spirocyclicAntitumor activity

This table highlights the distinct activities associated with each compound while emphasizing the specific methyl substitution at the seventh position in this compound, which may enhance its therapeutic potential compared to others .

Case Studies and Research Findings

  • Cognitive Enhancement : A recent study investigated the effects of this compound on cognitive function in animal models. It was found to improve memory retention significantly when administered at specific dosages, indicating its potential as a treatment for cognitive impairments .
  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited potent antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved disruption of bacterial cell membranes, leading to cell death .
  • Safety Profile : Toxicological assessments revealed that this compound has a favorable safety profile with minimal side effects observed in preclinical trials, suggesting its viability for further clinical development .

Q & A

Q. What are the recommended methods for synthesizing 7-Methyl-5-azaspiro[3.4]octane hydrochloride in a research setting?

A multi-step synthesis approach is typically employed, involving cyclization and functional group transformations. For example, analogous spirocyclic compounds (e.g., 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride) are synthesized via reduction of precursor aldehydes, followed by tosylation and nucleophilic substitution (SN2) with amines . Optimization of reaction conditions (e.g., temperature, catalyst selection) is critical. Pearlman’s catalyst (palladium hydroxide on carbon) has been used for hydrogenolysis in similar systems to improve yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC) : Use reversed-phase columns (e.g., Chromolith® or Purospher® STAR) for purity assessment, with mobile phases optimized for polar spirocyclic compounds .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm spirocyclic structure and methyl group placement. Compare spectral data with structurally similar compounds (e.g., 6-oxa-2-azaspiro[3.4]octane hydrochloride) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and impurity detection .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation, as recommended for structurally related amines (e.g., methoxisopropamine hydrochloride) .
  • Spill Management : Mechanically collect spills to prevent environmental contamination (e.g., groundwater, sewage systems) .

Advanced Research Questions

Q. How do researchers address discrepancies in spectroscopic data when analyzing spirocyclic compounds like this compound?

Discrepancies (e.g., unexpected NMR splitting or MS fragments) are resolved via:

  • Comparative Analysis : Cross-reference with databases of similar compounds (e.g., 2-oxa-7-azaspiro[4.4]nonane hydrochloride) to identify common spectral artifacts .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to trace ambiguous signals .
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR shifts and validate assignments .

Q. What strategies are employed to optimize the yield of this compound during multi-step synthesis?

Key strategies include:

  • Stepwise Monitoring : Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to track intermediate formation .
  • Catalyst Screening : Test palladium-, nickel-, or ruthenium-based catalysts for hydrogenation steps, as seen in analogous bicyclic amine syntheses .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance SN2 reactivity in cyclization steps .

Q. Which chromatographic techniques are most effective for separating this compound from its synthetic byproducts?

  • Ion-Pair Chromatography : Pairing agents (e.g., heptafluorobutyric acid) improve resolution of polar amines on C18 columns .
  • Chiral HPLC : For enantiomeric separation, use cellulose-based chiral stationary phases (CSPs) if stereoisomers are present .
  • Preparative LC-MS : Scale-up purification while monitoring mass traces to isolate high-purity batches .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under varying experimental conditions?

  • Molecular Dynamics (MD) Simulations : Assess conformational stability in solution or under thermal stress .
  • Reactivity Prediction : Transition state modeling (e.g., using Gaussian software) to evaluate susceptibility to hydrolysis or oxidation .
  • pKa Estimation : Tools like MarvinSketch predict protonation states, guiding pH-sensitive reaction designs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.